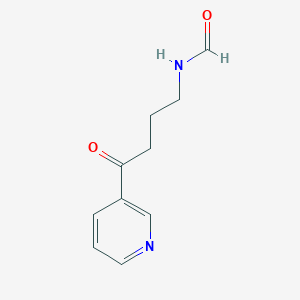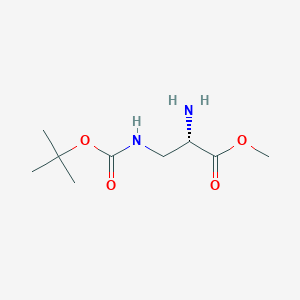
3-(4-Formylaminobutyryl)pyridine
説明
Synthesis Analysis
The synthesis of compounds related to 3-(4-Formylaminobutyryl)pyridine involves innovative techniques and reactions. For instance, the Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources have been disclosed for the efficient synthesis of 3-formyl imidazo[1,2-a]pyridines, showcasing a novel activation mode of ethyl tertiary amines (Rao, Mai, & Song, 2017). Moreover, the reaction between N-protected 3-acetyl-2-aminothiophenes and Vilsmeier–Haack reagent under classical conditions has been used to synthesize formylated chlorothieno[2,3-b]pyridine derivatives (Abdelwahab, Hanna, & Kirsch, 2017).
Molecular Structure Analysis
Research on the molecular structure of compounds related to 3-(4-Formylaminobutyryl)pyridine highlights the importance of X-ray crystallography and theoretical calculations. The crystal and molecular structure of hydrogen-bonded dimers derived from 3,4-diaminopyridine provides insight into the molecular architecture and potential reactivity of these compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Formylaminobutyryl)pyridine derivatives demonstrate a broad scope of reactivity and applications. For example, the Cu-catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO under oxidative conditions illustrates the compound's ability to participate in direct functionalization reactions, producing structurally sophisticated derivatives (Cao, Lei, Li, Chen, Liu, Cai, Qiu, & Tan, 2015).
Physical Properties Analysis
The physical properties, such as torsional potentials and vibrational spectra of formyl pyridines, have been studied using density functional theory (DFT) methods. These studies provide insights into the conformations, electronic structure, and potential energy surfaces of these molecules, essential for understanding their reactivity and interactions with other molecules (Umar, 2009).
科学的研究の応用
Pyridine Derivatives in Drug Synthesis
3-(4-Formylaminobutyryl)pyridine, as part of the pyridine family, plays a significant role in the synthesis of potential anticancer agents, particularly imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines (Temple et al., 1987). These compounds are noted for their mitotic inhibition properties and antitumor activity, suggesting a potential application in cancer therapeutics.
Chemical Transformations
In the realm of organic chemistry, 3-(4-Formylaminobutyryl)pyridine is involved in complex chemical transformations. For instance, its treatment with a mixture of concentrated nitric and sulfuric acids leads to the formation of 4-nitro-1,2,3-triazolo[4,5-c]pyridine 2-oxide, a compound with potential applications in various chemical processes (Yutilov & Smolyar, 2004).
Methodologies in Pyridine Synthesis
Advanced methodologies in pyridine synthesis utilize derivatives like 3-(4-Formylaminobutyryl)pyridine. The Aryne Distortion Model, for example, provides a means to access di- and tri-substituted pyridines using 3,4-pyridyne intermediates, highlighting its role in creating medicinally relevant pyridine derivatives (Goetz & Garg, 2012).
Environmental Applications
In environmental science, research on the degradation mechanisms of pyridine derivatives in drinking water has been conducted. This includes the study of pyridine's removal from water using dielectric barrier discharge systems, indicating the compound's relevance in water purification technologies (Li et al., 2017).
Fundamental Research
Fundamental research into the properties of pyridine derivatives, including 3-(4-Formylaminobutyryl)pyridine, is ongoing. Studies like the density functional theory calculations of internal rotations and vibrational spectra of formyl pyridines contribute to a deeper understanding of their molecular behavior (Umar, 2009).
特性
IUPAC Name |
N-(4-oxo-4-pyridin-3-ylbutyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-12-6-2-4-10(14)9-3-1-5-11-7-9/h1,3,5,7-8H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBSCQOGXSQFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395012 | |
| Record name | 3-(4-FORMYLAMINOBUTYRYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Formylaminobutyryl)pyridine | |
CAS RN |
887355-56-8 | |
| Record name | 3-(4-FORMYLAMINOBUTYRYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















